2-Chloro-4-(4-cyanophenyl)benzoic acid
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Overview
Description
2-Chloro-4-(4-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H8ClNO2 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a cyanophenyl group at the fourth position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(4-cyanophenyl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the cyanophenyl group. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of more cost-effective and scalable methods. These methods could include the direct chlorination of 4-(4-cyanophenyl)benzoic acid or the use of alternative coupling reactions that are more amenable to large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-cyanophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines, to form corresponding amides or other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative .
Scientific Research Applications
2-Chloro-4-(4-cyanophenyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-cyanophenyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzonitrile: This compound shares a similar structure but has an amino group instead of a carboxylic acid group.
4-Chloroanthranilonitrile: Another structurally related compound with a chlorine atom and a nitrile group.
Uniqueness
Its ability to undergo various substitution reactions and its use as a building block in complex molecule synthesis make it particularly valuable in research and industry .
Properties
IUPAC Name |
2-chloro-4-(4-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPJWJSDUYNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688824 |
Source
|
Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-47-4 |
Source
|
Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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